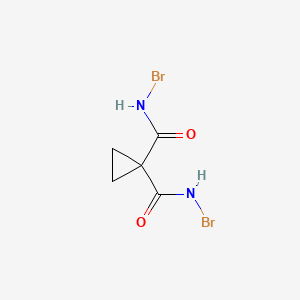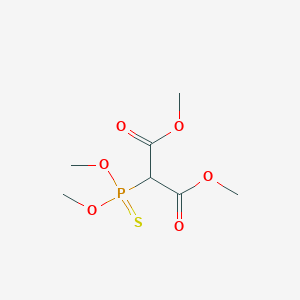
Dimethyl (dimethoxyphosphorothioyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (dimethoxyphosphorothioyl)propanedioate is an organophosphorus compound with a unique structure that includes both ester and phosphorothioate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (dimethoxyphosphorothioyl)propanedioate typically involves the reaction of dimethyl malonate with dimethoxyphosphorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and efficient mixing
Purification: Typically involves distillation or recrystallization to obtain a high-purity product
Quality Control: Ensures the consistency and purity of the final product through analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy
化学反応の分析
Types of Reactions
Dimethyl (dimethoxyphosphorothioyl)propanedioate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding phosphorothioate oxides
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Phosphorothioate oxides
Reduction: Phosphine oxides
Substitution: Corresponding substituted phosphorothioates
科学的研究の応用
Dimethyl (dimethoxyphosphorothioyl)propanedioate has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules
Agriculture: Potential use as a pesticide or herbicide due to its organophosphorus structure
Pharmaceuticals: Investigated for its potential as a prodrug or a pharmacologically active compound
Biochemistry: Studied for its interactions with enzymes and proteins, particularly those involved in phosphorylation processes
作用機序
The mechanism of action of Dimethyl (dimethoxyphosphorothioyl)propanedioate involves its interaction with biological molecules through its phosphorothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The molecular targets include enzymes involved in phosphorylation, such as kinases and phosphatases. The pathways affected by this compound are those related to cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester without the phosphorothioate group
Diethyl phosphorothioate: Contains a phosphorothioate group but lacks the ester functionality
Dimethyl phosphite: Contains a phosphite group instead of a phosphorothioate group
Uniqueness
Dimethyl (dimethoxyphosphorothioyl)propanedioate is unique due to its combination of ester and phosphorothioate functionalities This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological molecules in ways that similar compounds cannot
特性
CAS番号 |
112548-54-6 |
|---|---|
分子式 |
C7H13O6PS |
分子量 |
256.22 g/mol |
IUPAC名 |
dimethyl 2-dimethoxyphosphinothioylpropanedioate |
InChI |
InChI=1S/C7H13O6PS/c1-10-6(8)5(7(9)11-2)14(15,12-3)13-4/h5H,1-4H3 |
InChIキー |
SDZCIFUINZVWLC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C(=O)OC)P(=S)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
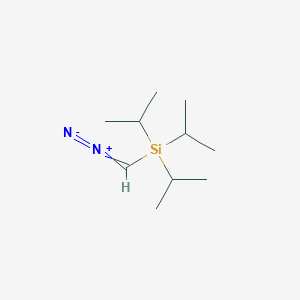
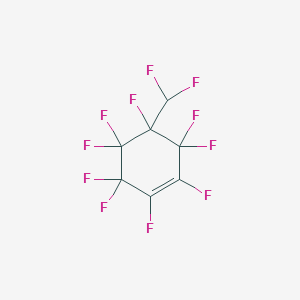
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
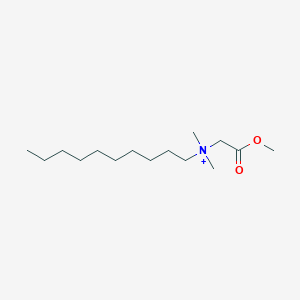
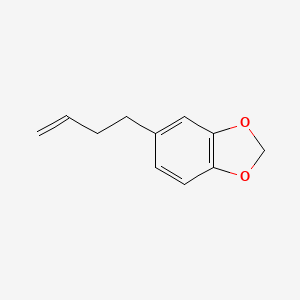
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
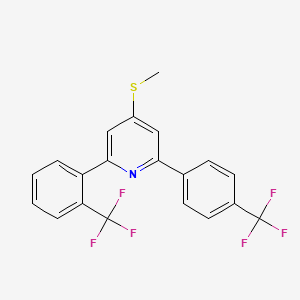
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
